molecular formula C16H21N5O4S B11493933 3-[(phenylsulfonyl)methyl]-N-[2-(piperazin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-[(phenylsulfonyl)methyl]-N-[2-(piperazin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11493933
M. Wt: 379.4 g/mol
InChI Key: KKTBAUMJTCLBKH-UHFFFAOYSA-N
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Description

3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrobenzyl chloride with thiophenol in the presence of potassium carbonate and acetone, followed by oxidation with hydrogen peroxide in acetic acid to form the corresponding sulfone . The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfonic acids, while reduction of the nitro group yields amines.

Scientific Research Applications

3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(PHENYLSULFONYL)METHYL]-N-(2-PIPERAZINOETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a sulfone group, a piperazine moiety, and an oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C16H21N5O4S

Molecular Weight

379.4 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-(2-piperazin-1-ylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H21N5O4S/c22-15(18-8-11-21-9-6-17-7-10-21)16-19-14(20-25-16)12-26(23,24)13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,18,22)

InChI Key

KKTBAUMJTCLBKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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